N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide
Overview
Description
The compound N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide, is a synthetic organic molecule with notable features. Characterized by its complex fused ring system and heterocyclic cores, it has drawn attention in several fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide typically involves multi-step organic synthesis:
Formation of the benzofuro[3,2-d]pyrimidin core: : Starting from suitable substituted benzene and pyrimidine derivatives, a combination of cyclization reactions is often used.
Incorporation of the dioxo groups: : Oxidation steps using reagents like potassium permanganate or chromium trioxide.
Attachment of the cyclopentyl group: : Alkylation reactions under strong base conditions (e.g., sodium hydride).
Final acetamide formation: : Amidation reaction utilizing acyl chlorides and amines under mild heating.
Industrial Production Methods
Industrial-scale production often streamlines these steps to maximize yield and minimize waste:
Catalytic processes: : Employing catalysts like palladium on carbon.
Optimized reactors: : Using continuous flow reactors for more efficient processing.
Green chemistry approaches: : Incorporating environmentally friendly solvents and reagents where possible.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide undergoes various chemical reactions including:
Oxidation: : Enhanced by peroxides or molecular oxygen in the presence of catalysts.
Reduction: : Utilizing hydrogenation techniques with metals like platinum or nickel.
Substitution: : Reactions with halides and nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Acetonitrile, tetrahydrofuran, dimethylformamide.
Major Products Formed
Products of these reactions include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide has a wide array of research applications:
Chemistry: : Used in the synthesis of complex organic molecules.
Biology: : Studied for its potential biological activities.
Medicine: : Investigated for therapeutic potentials, including antiviral, anticancer, and antimicrobial properties.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound's mechanism involves interacting with specific molecular targets:
Molecular Targets: : Enzymes like kinases or proteases.
Pathways Involved: : Inhibition of key metabolic or signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide is unique due to its distinct fused ring structure and functional groups. When compared to other similar compounds, such as:
N-cyclopentyl-2-(2,4-dioxo-1,4-dihydropyrimidin-3-yl)acetamide
2,4-dioxo-1,4-dihydrobenzofuro[3,2-d]pyrimidin-3(2H)-yl derivatives
It stands out for its enhanced chemical stability and potential biological activities.
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Properties
IUPAC Name |
N-cyclopentyl-2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-13(18-10-5-1-2-6-10)9-20-16(22)15-14(19-17(20)23)11-7-3-4-8-12(11)24-15/h3-4,7-8,10H,1-2,5-6,9H2,(H,18,21)(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULMYNGXUNAINR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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